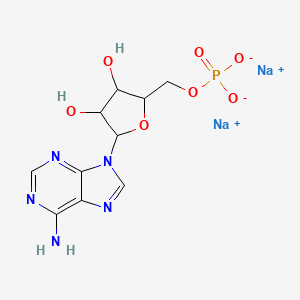

Disodium adenosine 5'-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium adenosine 5’-phosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound is also known for its role in platelet activation through its interaction with purinergic receptors .

Métodos De Preparación

There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .

-

Enzymatic Synthesis

Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.

Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.

Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

-

Chemical Synthesis

Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.

Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.

Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Disodium adenosine 5’-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .

-

Hydrolysis

Conditions: Acidic, neutral, and alkaline conditions.

Reagents: Water, acids, and bases.

Products: Adenosine monophosphate and inorganic phosphate.

-

Oxidation

Conditions: Presence of oxidizing agents.

Reagents: Hydrogen peroxide, potassium permanganate.

Products: Oxidized adenosine derivatives.

-

Phosphorylation

Conditions: Catalyzed by enzymes such as kinases.

Reagents: Adenosine triphosphate.

Products: Adenosine triphosphate.

Aplicaciones Científicas De Investigación

Disodium adenosine 5’-phosphate has a wide range of scientific research applications :

Chemistry: Used as a substrate in enzymatic reactions and as a standard in high-performance liquid chromatography.

Biology: Involved in energy storage and nucleic acid metabolism. It is also used in studies of platelet activation and purinergic signaling.

Medicine: Investigated for its role in platelet activation and potential therapeutic applications in cardiovascular diseases.

Industry: Used in the production of nucleotides and nucleotide derivatives for various applications.

Mecanismo De Acción

Disodium adenosine 5’-phosphate exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases . It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .

Comparación Con Compuestos Similares

Disodium adenosine 5’-phosphate can be compared with other similar compounds such as adenosine monophosphate and adenosine triphosphate :

-

Adenosine Monophosphate

Structure: Contains one phosphate group.

Function: Involved in RNA synthesis and energy metabolism.

Uniqueness: Acts as a monomer in RNA and is a precursor for adenosine diphosphate and adenosine triphosphate.

-

Adenosine Triphosphate

Structure: Contains three phosphate groups.

Function: Primary energy carrier in cells.

Disodium adenosine 5’-phosphate is unique in its role as an intermediate in the conversion of adenosine monophosphate to adenosine triphosphate and its involvement in platelet activation.

Propiedades

IUPAC Name |

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXLVXZRPRRCRP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.